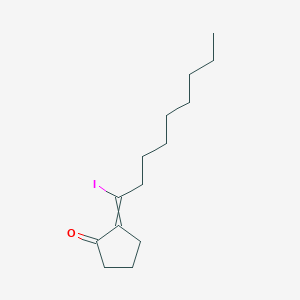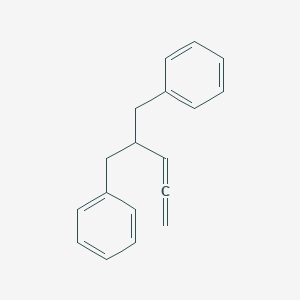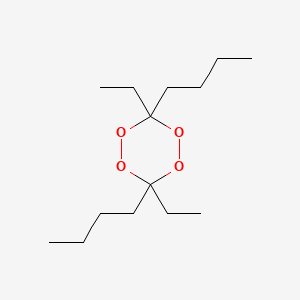![molecular formula C28H23N B14191639 4-([1,1'-Binaphthalen]-2-yl)-N,N-dimethylaniline CAS No. 834861-08-4](/img/structure/B14191639.png)
4-([1,1'-Binaphthalen]-2-yl)-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-([1,1’-Binaphthalen]-2-yl)-N,N-dimethylaniline is an organic compound that features a binaphthyl group attached to a dimethylaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Binaphthalen]-2-yl)-N,N-dimethylaniline typically involves the coupling of 2-bromo-1,1’-binaphthyl with N,N-dimethylaniline under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 4-([1,1’-Binaphthalen]-2-yl)-N,N-dimethylaniline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-([1,1’-Binaphthalen]-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions are typically carried out using reagents like nitric acid for nitration and bromine for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Applications De Recherche Scientifique
4-([1,1’-Binaphthalen]-2-yl)-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of organic electronic materials and as a dye intermediate.
Mécanisme D'action
The mechanism of action of 4-([1,1’-Binaphthalen]-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-([1,1’-Binaphthalen]-2-yl)aniline
- 4-([1,1’-Binaphthalen]-2-yl)phenol
- 4-([1,1’-Binaphthalen]-2-yl)benzoic acid
Uniqueness
4-([1,1’-Binaphthalen]-2-yl)-N,N-dimethylaniline is unique due to the presence of both the binaphthyl and dimethylaniline groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable in various applications, particularly in the development of advanced materials and pharmaceuticals.
Propriétés
Numéro CAS |
834861-08-4 |
|---|---|
Formule moléculaire |
C28H23N |
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
N,N-dimethyl-4-(1-naphthalen-1-ylnaphthalen-2-yl)aniline |
InChI |
InChI=1S/C28H23N/c1-29(2)23-17-14-22(15-18-23)26-19-16-21-9-4-6-12-25(21)28(26)27-13-7-10-20-8-3-5-11-24(20)27/h3-19H,1-2H3 |
Clé InChI |
AYITZXBUQDMCEE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(5R)-5-Hydroxyhexa-1,3-dien-1-yl]oxolan-2-one](/img/structure/B14191564.png)



![2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol](/img/structure/B14191600.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-pentyl-](/img/structure/B14191613.png)
![Methyl 2-nitro-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14191615.png)
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine](/img/structure/B14191622.png)


![2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol](/img/structure/B14191627.png)

